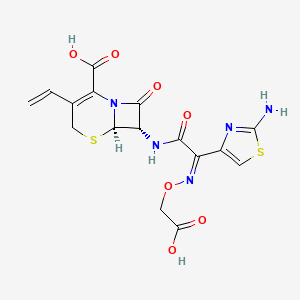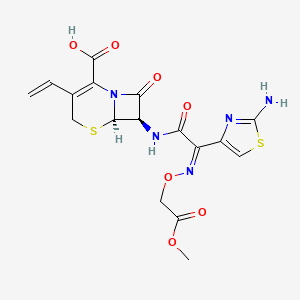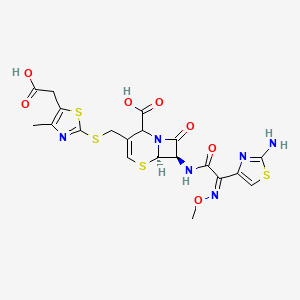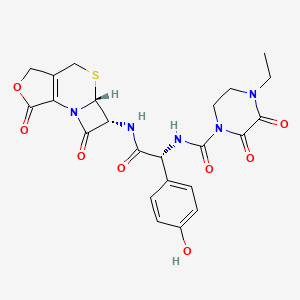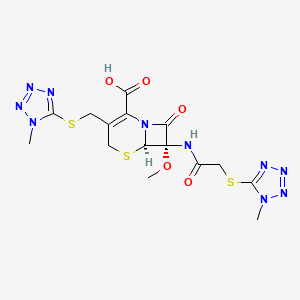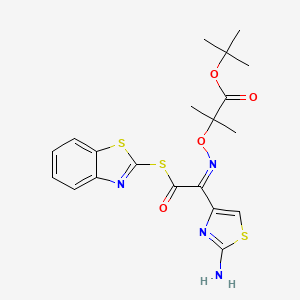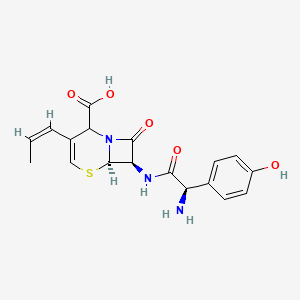
Levofloxacin Impurity 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levofloxacin Impurity 7 is a known impurity of Levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is the L-isomer of Ofloxacin and is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Impurities in pharmaceutical compounds like Levofloxacin are critical to identify and control, as they can affect the efficacy and safety of the drug.
Wissenschaftliche Forschungsanwendungen
Levofloxacin Impurity 7 has several scientific research applications:
Chemistry: It is used in the development and validation of analytical methods, such as HPLC, to ensure the purity and quality of Levofloxacin.
Biology: It helps in studying the metabolic pathways and degradation products of Levofloxacin in biological systems.
Medicine: It is crucial in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: It is used in quality control processes to ensure the safety and efficacy of pharmaceutical products
Wirkmechanismus
Safety and Hazards
Levofloxacin impurity F should be handled in accordance with good occupational hygiene, safety, and laboratory practices to avoid exposure . It should be stored in the original container at +5°C ± 3°C, protected from light . Once the container has been opened, its entire content must be used immediately .
Zukünftige Richtungen
The quality of the active ingredient, Levofloxacin, has an important role to contribute to successful therapy . The poor quality of raw material, directly and indirectly, causes treatment failure as the presence of insufficient dose, mislabeled content, and poor dissolution characteristics can lead to lower bioavailability . Therefore, more post-marketing surveillance to ensure the quality of Levofloxacin tablets is required to prevent therapy failure and antibiotic resistance .
Vorbereitungsmethoden
The preparation of Levofloxacin Impurity 7 involves specific synthetic routes and reaction conditions. One method includes a substitution reaction on a compound with sodium methyl mercaptide in a solvent at a controlled temperature, followed by a reduction reaction in the presence of hydrogen and a catalyst . This method is advantageous due to its simplicity, short preparation period, high yield, and environmental friendliness. Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity .
Analyse Chemischer Reaktionen
Levofloxacin Impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halides or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Levofloxacin Impurity 7 can be compared with other known impurities of Levofloxacin, such as:
Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
Levofloxacin Impurity C: Levofloxacin N-Oxide
This compound is unique due to its specific chemical structure and the conditions required for its synthesis. This uniqueness is important for the accurate identification and quantification of impurities in pharmaceutical formulations .
Eigenschaften
CAS-Nummer |
1607796-83-7 |
|---|---|
Molekularformel |
C15H14FNO5 |
Molekulargewicht |
307.28 |
Aussehen |
White Solid to Pale Yellow Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


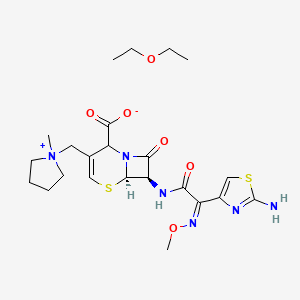

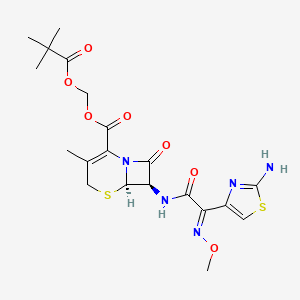
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
